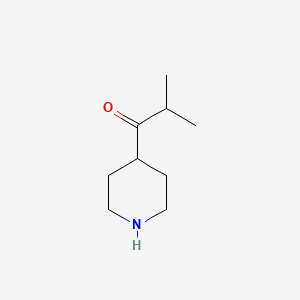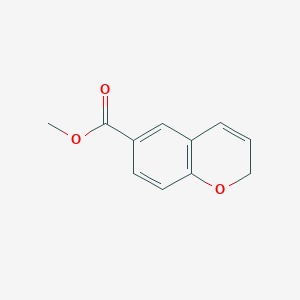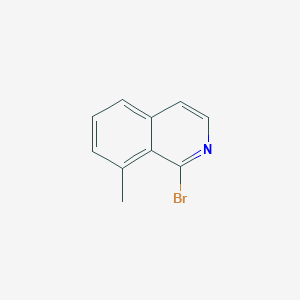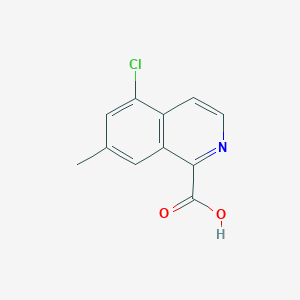
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H14BrNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-bromobenzaldehyde with pyrrolidine and subsequent esterification. One common method includes:
Condensation Reaction: 4-bromobenzaldehyde reacts with pyrrolidine in the presence of a base such as sodium hydride to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the pyrrolidine derivative.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
化学反应分析
Types of Reactions
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Palladium-catalyzed Suzuki-Miyaura coupling reactions can be used to replace the bromine atom with various aryl or alkyl groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyrrolidine ring.
Reduction: Reducing agents like lithium aluminum hydride can reduce the pyrrolidine ring to form different derivatives.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Substitution: A variety of substituted phenyl derivatives.
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Reduced pyrrolidine derivatives.
Hydrolysis: Carboxylic acid derivatives.
科学研究应用
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards specific biological targets, while the ester group can influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
- Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate
- Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate
- Methyl 3-(4-methylphenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. This allows for the introduction of various functional groups, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s electronic properties, potentially enhancing its activity in certain applications.
属性
分子式 |
C12H14BrNO2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC 名称 |
methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9/h2-5,14H,6-8H2,1H3 |
InChI 键 |
NBSUUYLAPIUZDI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CCNC1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13207569.png)
![8-[4-(Dimethylamino)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13207579.png)
![1-[4-(Benzyloxy)phenyl]-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B13207589.png)


![3-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13207610.png)
![2-{2-Ethylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13207613.png)

![2-[6-methoxy-5-(propan-2-yloxy)-2H-indazol-3-yl]acetic acid](/img/structure/B13207628.png)

